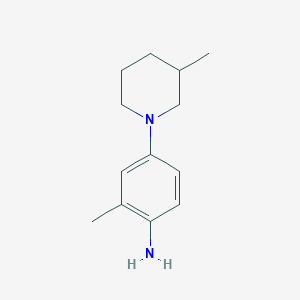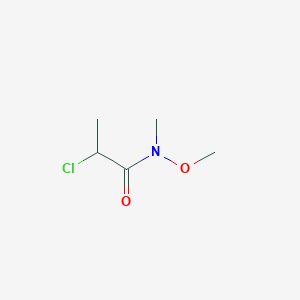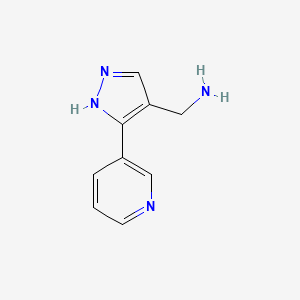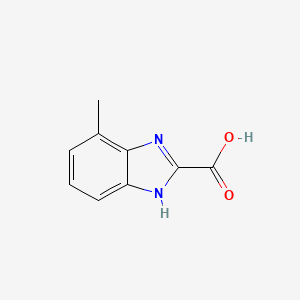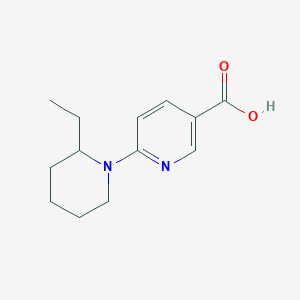
6-(2-Ethylpiperidin-1-yl)nicotinic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Industrial Synthesis and Environmental Considerations
Nicotinic acid is essential for humans and animals and plays a role in various biochemical processes. The industrial production of nicotinic acid often results in environmentally harmful by-products. Recent research focuses on developing more ecological methods for producing nicotinic acid from commercially available raw materials, emphasizing green chemistry to minimize environmental impact (Lisicki, Nowak, & Orlińska, 2022).
Photoreactivity of Nicotinic Acid and Its Derivatives
The photoreactivity of nicotinic acid and its derivatives is subject to change based on the solvent and the solution's acidity. These compounds exhibit different behaviors, such as photo-hydroxylation in aqueous solutions and photo-ethylation in ethanol solutions, presenting diverse applications in chemical synthesis and the study of photoreactions (Takeuchi et al., 1974).
Biological Incorporation and Activity
The biological incorporation of nicotinic acid into tobacco alkaloids has been studied, revealing its pathway and efficiency in producing labeled compounds, which is significant for understanding metabolic pathways in plants (Leete, 1977). Additionally, certain nicotinic acid derivatives, like thionicotinic acid analogs, have shown potential in vasorelaxation and antioxidation, indicating their therapeutic prospects (Prachayasittikul et al., 2010).
Novel Syntheses and Medicinal Chemistry
Innovative methods for synthesizing nicotinic acid derivatives have been developed, such as efficient N-arylation catalyzed by a copper(I) pyrazolyl-nicotinic acid system, opening new avenues in medicinal chemistry and drug design (Liu et al., 2010).
Anti-atherosclerotic and Anti-lipolytic Effects
Nicotinic acid inhibits atherosclerosis progression in mice through the GPR109A receptor expressed by immune cells, demonstrating its anti-inflammatory and cholesterol-regulating properties independent of lipid-modifying effects (Lukasova et al., 2011). Furthermore, nicotinic acid's anti-lipolytic effects, mediated through receptors like PUMA-G and HM74, highlight its potential in treating dyslipidemia and related metabolic disorders (Tunaru et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
6-(2-ethylpiperidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-11-5-3-4-8-15(11)12-7-6-10(9-14-12)13(16)17/h6-7,9,11H,2-5,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTCKXPQWBMWAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Ethylpiperidin-1-yl)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



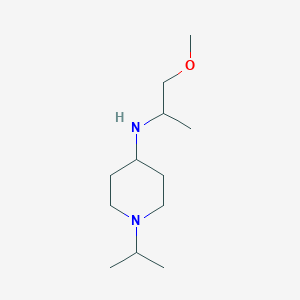
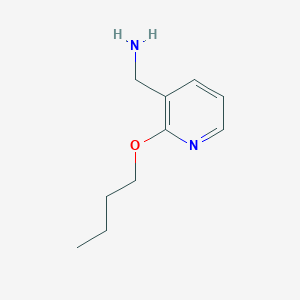

![2-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1486449.png)
![4,7-dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486450.png)
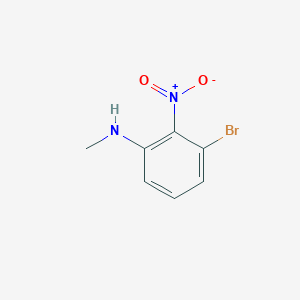
amine](/img/structure/B1486452.png)
![N-[(2-fluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486453.png)

